molecular formula C21H24BrN3O2S2 B2639674 3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687565-99-7

3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2639674
CAS No.: 687565-99-7
M. Wt: 494.47
InChI Key: DHTXSUMKEGXXSB-UHFFFAOYSA-N
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Description

This compound, 3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, is a sophisticated synthetic molecule designed for chemical biology and drug discovery research . Its core structure is based on a dihydrothieno[3,2-d]pyrimidin-4-one scaffold, a privileged chemotype known for its ability to act as a potent ATP-competitive inhibitor of various protein kinases . The 4-bromophenyl substituent at the 3-position is a common pharmacophore that can enhance binding affinity and selectivity towards specific kinase targets. The unique 2-alkylsulfanyl side chain, incorporating a 2-ethylpiperidine amide, is engineered to probe specific hydrophobic regions within the kinase's active site, potentially conferring unique selectivity profiles and optimizing physicochemical properties. Consequently, this molecule serves as a valuable chemical probe for investigating kinase-mediated signaling pathways in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. Its primary research utility lies in lead optimization studies, structure-activity relationship (SAR) analysis, and in vitro enzymatic or cellular assays to elucidate novel biological mechanisms and identify potential therapeutic targets.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S2/c1-2-15-5-3-4-11-24(15)18(26)13-29-21-23-17-10-12-28-19(17)20(27)25(21)16-8-6-14(22)7-9-16/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXSUMKEGXXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structure and Synthesis

The structure of the compound features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a piperidine-derived moiety. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one showed promising activity against both gram-positive and gram-negative bacteria. For instance:

  • Compound A demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.
  • Structure-activity relationship (SAR) studies suggested that modifications in substituents directly influence antimicrobial potency .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A recent study highlighted its efficacy against several cancer cell lines:

  • SU-DHL-6 : IC50 = 0.55 μM
  • WSU-DLCL-2 : IC50 = 0.95 μM
  • K562 : IC50 = 1.68 μM

These results indicate that the compound can induce apoptosis in cancer cells and inhibit cell migration . The low toxicity against normal cells (CC50 = 15.09 μM) suggests a favorable therapeutic index .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. For example:

  • Inhibitory effects on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) were observed, which is crucial for regulating steroid hormone levels. Compounds derived from similar scaffolds showed moderate inhibition (36% at 1 μM) .
  • Additionally, thieno[3,2-d]pyrimidines have been identified as phosphodiesterase (PDE) inhibitors, particularly against PDE4, which is involved in cAMP signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thieno[3,2-d]pyrimidine derivatives against bacterial strains and found that modifications in the bromophenyl group significantly enhanced antibacterial activity compared to unmodified compounds .
  • Cancer Cell Line Studies : The compound was tested against lymphoma cell lines where it not only inhibited proliferation but also induced morphological changes indicative of apoptosis .

Scientific Research Applications

Cereblon Ligands and Protein Degradation

One of the prominent applications of this compound is its role as a cereblon E3 ligase binding agent. Cereblon is part of the ubiquitin-proteasome system that regulates protein degradation. Compounds that can bind to cereblon can induce the ubiquitination and subsequent degradation of specific target proteins. This mechanism has been utilized in developing therapies for multiple myeloma, where compounds like thalidomide have shown efficacy by altering the specificity of the cereblon complex to degrade Ikaros and Aiolos transcription factors essential for tumor growth .

Anticancer Activity

The thieno[3,2-d]pyrimidin scaffold has been associated with various anticancer activities. Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. The ability to target specific proteins for degradation suggests potential use in personalized cancer therapies where specific oncogenic proteins are overexpressed .

Targeted Therapy

The bifunctional nature of this compound allows it to serve as a targeted therapeutic agent by recruiting cellular machinery to eliminate harmful proteins selectively. This approach aligns with current trends in precision medicine, where treatments are tailored based on individual tumor profiles and molecular characteristics .

Combination Therapies

In addition to its standalone applications, this compound can be explored in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, pairing it with traditional chemotherapeutics could improve outcomes in resistant cancer types by overcoming mechanisms of drug resistance through targeted degradation pathways .

Table: Summary of Research Findings on Applications

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated selective cytotoxicity in various cancer cell lines.
Cereblon LigandsInduced degradation of Ikaros and Aiolos in multiple myeloma cells.
Targeted TherapyEffective modulation of protein degradation pathways leading to reduced tumor growth.

Comparison with Similar Compounds

Variations in the Sulfanyl-Ethyl Substituent

The sulfanyl-ethyl side chain is a critical pharmacophoric element. Modifications here significantly alter physicochemical properties and target interactions:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl C₂₁H₂₄BrN₃O₂S₂ 494.47 Piperidine enhances lipophilicity; ketone enables H-bonding.
3-(4-Bromophenyl)-2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-tetrahydrobenzothienopyrimidin-4-one 2-(3-Methoxyphenyl)-2-oxoethyl C₂₄H₂₂BrN₃O₃S₂ 544.48 Methoxy group increases polarity; aromatic ring may enhance π-π stacking.
N-(4-Bromophenyl)-2-({3-Methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Acetamide group C₂₁H₁₇BrN₄O₂S₂ 532.42 Acetamide introduces H-bond donor/acceptor sites.

Key Observations :

  • The ethylpiperidine group in the target compound likely improves membrane permeability compared to the polar methoxy group in .
Aryl Group Modifications

The 4-bromophenyl group at position 3 is a common feature, but other halogenated or substituted aryl groups are observed:

Compound Name Aryl Group Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 4-Bromophenyl C₂₁H₂₄BrN₃O₂S₂ 494.47 Bromine provides steric bulk and electronic effects.
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-Chlorophenyl)-cyclopenta-thienopyrimidin-4-one 4-Chlorophenyl C₂₄H₁₈BrClN₂O₂S₂ 578.35 Chlorine’s smaller size may reduce steric hindrance.
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-Ethoxyphenyl)-tetrahydrobenzothienopyrimidin-4-one 4-Biphenylyl C₂₈H₂₇N₃O₃S₂ 542.66 Biphenyl extension increases aromatic surface area for target binding.

Key Observations :

  • Chlorine in may enhance metabolic stability compared to bromine but with reduced van der Waals interactions.
  • The biphenylyl group in could improve binding affinity to hydrophobic protein pockets but may increase molecular weight and logP.
Core Structure Differences

Modifications to the thieno[3,2-d]pyrimidin-4-one core influence ring saturation and fusion patterns:

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound Thieno[3,2-d]pyrimidin-4-one (partially saturated) C₂₁H₂₄BrN₃O₂S₂ 494.47 Partial saturation (3H,4H,6H,7H) balances rigidity and flexibility.
7-(4-Bromophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Fully unsaturated core C₁₂H₇BrN₂OS 307.17 Simpler structure; lacks sulfanyl-ethyl substituent.
3-Ethyl-2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-tetrahydrobenzothienopyrimidin-4-one Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one C₂₀H₂₀FN₃O₂S₂ 433.51 Fully saturated core increases conformational flexibility.

Key Observations :

  • The partially saturated core in the target compound may offer a balance between planarity (for target binding) and solubility.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves multicomponent reactions. For example, analogous compounds are synthesized via acid-catalyzed condensation of core scaffolds (e.g., 4-hydroxycoumarin or thiourea) with aldehydes and amines . Key steps include:

  • Catalytic Acid Use : p-Toluenesulfonic acid (pTSA) is effective for cyclocondensation, as demonstrated in the synthesis of chromeno-pyrimidine derivatives .
  • Purification : Column chromatography or recrystallization ensures purity. For structurally similar compounds, single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and eliminates stereochemical ambiguities .
  • Purity Validation : Combine HPLC (>95% purity) with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to detect byproducts .

Basic: Which spectroscopic and computational techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR for sulfanyl (-S-), piperidinyl, and bromophenyl signals. For example, the ethylpiperidin-2-one moiety shows distinct methyl/methylene proton splitting (δ 1.2–3.5 ppm) and carbonyl carbon signals (δ ~170 ppm) .
  • SC-XRD : Resolve steric clashes or tautomerism in the thieno-pyrimidine core. Evidence from analogous compounds shows SC-XRD confirms bond angles (e.g., C–S–C ~105°) and coplanarity of heterocyclic rings .
  • Computational Validation : Density functional theory (DFT) optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Match computed vs. experimental IR or UV-Vis spectra to validate tautomeric forms .

Advanced: How can reaction conditions be optimized for improved yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For instance, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions, improving yield by 20–30% .
  • Machine Learning : Bayesian optimization algorithms outperform traditional trial-and-error by identifying non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) .
  • Scale-Up Challenges : Transition from batch to continuous-flow reactors to mitigate heat/mass transfer issues. Pilot studies on similar heterocycles show 90% yield retention at >10 g scale .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Reassessment : Contradictions often arise from undetected impurities (e.g., regioisomers). Reanalyze batches via LC-MS and SC-XRD .
  • Target Engagement Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity directly. For example, piperidinyl derivatives show nM-level kinase inhibition in SPR but µM in cell assays due to membrane permeability issues .
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .

Advanced: What computational strategies predict physicochemical properties and bioavailability?

Methodological Answer:

  • ADMET Prediction : Use QikProp or SwissADME to calculate logP (target: 2–5), polar surface area (<140 Ų), and P-glycoprotein inhibition risk. For example, the ethylpiperidin-2-one group in this compound may enhance CNS penetration due to moderate logP (~3.5) .
  • Solubility Enhancement : Molecular dynamics (MD) simulations identify optimal co-solvents (e.g., PEG 400) by modeling solute-solvent interactions. Experimental validation via shake-flask method at pH 1–7 is critical .
  • Bioavailability Optimization : Replace the bromophenyl group with trifluoromethyl (CF₃) to improve metabolic stability, as seen in analogs with 90% oral bioavailability .

Advanced: How to design experiments for assessing solubility and formulation stability?

Methodological Answer:

  • High-Throughput Screening (HTS) : Test solubility in 96-well plates using PBS, DMSO, and lipid-based carriers. For similar compounds, cyclodextrin complexes improve aqueous solubility by 10-fold .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-PDA; sulfanyl groups are prone to oxidation, requiring antioxidant additives (e.g., BHT) .

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